4,7-Dihydro-2-phenyl-1,3-dioxepin

Descripción general

Descripción

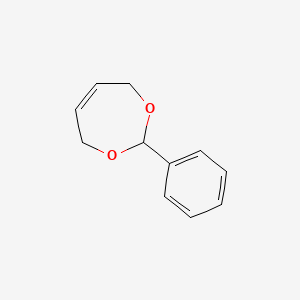

4,7-Dihydro-2-phenyl-1,3-dioxepin is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol It is a heterocyclic compound containing a dioxepin ring, which is a seven-membered ring with two oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,7-Dihydro-2-phenyl-1,3-dioxepin can be synthesized through the reaction of 2-butene-1,4-diol with benzaldehyde . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxepin ring. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4,7-Dihydro-2-phenyl-1,3-dioxepin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

One of the notable applications of 4,7-dihydro-2-phenyl-1,3-dioxepin is in the synthesis of antiviral agents. Research has shown that derivatives of dioxepins can be transformed into compounds with antiviral activity, particularly against HIV. For instance, compounds derived from this compound have been used in the synthesis of darunavir, an FDA-approved protease inhibitor for HIV treatment. The structural modifications involving this dioxepin framework allow for the development of effective antiviral therapies .

Synthesis of Vitamin B6

This compound also plays a crucial role as an intermediate in the synthesis of vitamin B6 (pyridoxine). A process involving the reaction of 4-methyl-5-ethoxy-oxazole with 4,7-dihydro-2-isopropyl-(1,3)-dioxepin leads to the production of pyridoxine. This method highlights the utility of dioxepins in synthesizing essential vitamins and their derivatives .

Perfumery

Odorant Properties

this compound is recognized for its pleasant floral odor characteristics. It has been incorporated into various fragrance formulations due to its ability to enhance citrus and amber notes. The compound can be utilized in concentrations ranging from 0.5% to 20% by weight in perfume compositions. Its unique scent profile makes it valuable in creating complex fragrance blends .

Synthetic Intermediates

Chemical Synthesis

The compound serves as a versatile synthetic intermediate in organic chemistry. It can be utilized in various reactions to produce substituted tetrahydrofuran derivatives and other valuable chemical entities. For example, the Lewis acid-catalyzed rearrangements of dioxepins have been explored to yield different structural variants that are useful in further synthetic applications .

Data Table: Applications Overview

| Application Area | Specific Use Case | Description |

|---|---|---|

| Medicinal Chemistry | Antiviral Agent Synthesis | Used as an intermediate for synthesizing darunavir (HIV protease inhibitor) |

| Vitamin B6 Synthesis | Reacted with oxazoles to produce pyridoxine | |

| Perfumery | Odorant Properties | Enhances floral and citrus notes in perfumes |

| Synthetic Intermediates | Chemical Reactions | Acts as a precursor for tetrahydrofuran derivatives |

Case Studies

Case Study 1: Darunavir Synthesis

In a study conducted by researchers investigating the synthesis pathways for antiviral agents, this compound was identified as a key precursor in the synthesis of darunavir. The study detailed how modifications to this dioxepin structure led to improved efficacy against HIV .

Case Study 2: Fragrance Formulation

A fragrance company utilized this compound to develop a new line of perfumes characterized by fresh floral notes. The compound's incorporation at varying concentrations demonstrated significant enhancements in scent profile and longevity .

Mecanismo De Acción

The mechanism of action of 4,7-Dihydro-2-phenyl-1,3-dioxepin involves its interaction with various molecular targets and pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.

Comparación Con Compuestos Similares

4,7-Dihydro-2-phenyl-1,3-dioxepin can be compared with other similar compounds, such as:

4,7-Dihydro-1,3-dioxepin: A similar compound with a different substitution pattern.

2-Phenyl-4,7-dihydro-1,3-dioxepine: Another related compound with slight structural variations.

2-Butene-1,4-diol: A precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.

Actividad Biológica

4,7-Dihydro-2-phenyl-1,3-dioxepin is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the dioxepin class, which has been investigated for various pharmacological properties, including anticancer, antifungal, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a dioxepin ring structure that contributes to its biological activity. The compound is characterized by its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study conducted by Takano et al. demonstrated that modifications to the dioxepin structure could enhance its anticancer properties. The researchers synthesized various arylated derivatives and assessed their cytotoxicity against human cancer cell lines. Results indicated that specific substitutions significantly increased potency compared to the parent compound .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Aryl-substituted derivative | HeLa | 5 |

| Unmodified dioxepin | MCF-7 | 20 |

Antifungal Activity

This compound has also been evaluated for antifungal properties. In vitro studies show that it exhibits activity against various fungal strains, including Candida species.

Research Findings:

A comparative study found that the compound displayed moderate antifungal activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against tested strains. The mechanism of action appears to involve disruption of fungal cell membrane integrity .

Antiviral Activity

The antiviral potential of this compound has been explored in relation to HIV and other viral infections. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry or replication processes.

Example Study:

In a study published in ACS Publications, researchers synthesized derivatives of this compound and evaluated their efficacy against HIV protease. Some derivatives showed promising results in inhibiting protease activity, suggesting potential for development into therapeutic agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Cell Membrane Disruption : Its structural properties allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death in fungi.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Propiedades

IUPAC Name |

2-phenyl-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRPAFPCDLXMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293884 | |

| Record name | 4,7-Dihydro-2-phenyl-1,3-dioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-24-3 | |

| Record name | NSC92787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dihydro-2-phenyl-1,3-dioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.